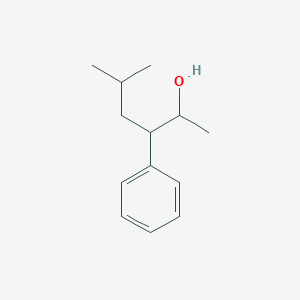

5-Methyl-3-phenylhexan-2-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H20O |

|---|---|

Molecular Weight |

192.30 g/mol |

IUPAC Name |

5-methyl-3-phenylhexan-2-ol |

InChI |

InChI=1S/C13H20O/c1-10(2)9-13(11(3)14)12-7-5-4-6-8-12/h4-8,10-11,13-14H,9H2,1-3H3 |

InChI Key |

DSRFPUDMAANWFD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C1=CC=CC=C1)C(C)O |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

5-Methyl-3-phenylhexan-2-ol, with the chemical formula , is characterized by a branched structure featuring a phenyl group and a hydroxyl functional group. Its molecular structure contributes to its reactivity and utility in various chemical processes.

Pharmaceutical Applications

1. Synthesis of Bioactive Compounds

this compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. For instance, it has been utilized in the preparation of octahydroquinolizines, which are compounds with potential applications in treating metabolic disorders such as diabetes and obesity . The synthesis involves complex reactions where this compound acts as a precursor to more complex structures that exhibit pharmacological activity.

2. Cannabinoid Research

Research indicates that derivatives of this compound may possess properties relevant to cannabinoid receptor modulation. Compounds derived from this alcohol have been studied for their antagonistic effects on the Cannabinoid-1 receptor, suggesting therapeutic potential in managing conditions associated with cannabinoid signaling .

Fragrance Industry Applications

1. Perfuming Compositions

The compound is noted for its floral odor profile, making it valuable in the fragrance industry. It is often incorporated into perfuming compositions to enhance scent profiles in consumer products . The olfactory characteristics of this compound allow it to be used effectively in both fine fragrances and household products.

2. Safety Assessments

Safety evaluations have shown that this compound does not present significant toxicity concerns, as indicated by various assays including the Ames test for mutagenicity and cytotoxicity assessments . These findings support its use in formulations where consumer safety is paramount.

Case Studies and Research Findings

Conclusions

Chemical Reactions Analysis

Oxidation to Ketone

5-Methyl-3-phenylhexan-2-ol undergoes oxidation to form 5-methyl-3-phenylhexan-2-one , a ketone, using oxidizing agents such as chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC) . This reaction proceeds via the conversion of the hydroxyl group to a carbonyl group .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| CrO₃ | Acidic aqueous solution | 5-Methyl-3-phenylhexan-2-one | High (≥95%) |

| PCC | Dichloromethane, RT | 5-Methyl-3-phenylhexan-2-one | Not specified |

The ketone product serves as a precursor in pharmaceuticals and agrochemicals.

Acid-Catalyzed Dehydration

In the presence of concentrated sulfuric acid (H₂SO₄) , the alcohol undergoes dehydration to form alkene isomers . This reaction follows an E1 mechanism, generating a carbocation intermediate that rearranges to form more stable alkenes .

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| H₂SO₄ | Reflux, 140°C | 2-Methyl-2-phenyl-4-methylene-tetrahydropyrane isomers | Requires careful temperature control |

Hydrogenation and Hydrogenolysis

Catalytic hydrogenation with Pd/C under high-pressure H₂ reduces double bonds in related compounds. For example:

-

Hydrogenation of 2-methyl-2-phenyl-4-methylene-tetrahydropyrane yields 3-methyl-5-phenylhexan-1-ol (46% yield) .

-

Jones reagent (CrO₃/H₂SO₄) oxidizes protected alcohols to ketones .

Esterification

The hydroxyl group participates in Fischer esterification with carboxylic acids under acidic conditions. For instance:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| MeOH, H₂SO₄ | Reflux | Methyl ester derivative | Quantitative |

Protection of Hydroxyl Group

The alcohol is protected using tert-butyldimethylsilyl chloride (TBSCl) in DMF with imidazole , forming a silyl ether. This step prevents unwanted side reactions during subsequent synthetic steps (e.g., reductions) .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| TBSCl, imidazole | RT, N₂ atmosphere | Silyl-protected derivative | Quantitative |

Reduction of Derivatives

While this compound itself is an alcohol, its ketone derivative (5-methyl-3-phenylhexan-2-one ) can be reduced back to the alcohol using NaBH₄ or LiAlH₄ .

Key Reaction Mechanisms

-

Oxidation : Protonation of the hydroxyl group followed by deprotonation and elimination of water forms the ketone.

-

Dehydration : Acid-mediated formation of a carbocation, followed by β-hydrogen elimination .

-

Esterification : Nucleophilic acyl substitution involving the alcohol and a protonated carboxylic acid .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 5-methyl-3-phenylhexan-2-ol, we compare it with three related compounds based on functional groups, molecular weight, and substituent effects.

Table 1: Key Properties of this compound and Analogs

Functional Group and Reactivity Differences

- This compound : The secondary alcohol group (-OH) enables hydrogen bonding, increasing boiling points compared to hydrocarbons. It may undergo oxidation to ketones or participate in esterification. The phenyl group enhances stability via resonance but reduces solubility in polar solvents .

- 2-Methyl-5-hexen-3-yn-2-ol : The tertiary alcohol and conjugated alkyne-alkene system introduce steric hindrance and electronic effects. The triple bond (alkyne) increases reactivity in cycloaddition or polymerization reactions, while the vinyl group allows for electrophilic additions .

- Methyl 5-oxo-3-phenylhexanoate: The ester and ketone groups dominate reactivity. The ketone can undergo nucleophilic additions (e.g., Grignard reactions), while the ester is susceptible to hydrolysis. The absence of a hydroxyl group reduces polarity compared to this compound .

Physicochemical Properties

- Boiling Points: Alcohols (e.g., this compound) typically exhibit higher boiling points than esters or hydrocarbons due to hydrogen bonding. For instance, methyl 5-oxo-3-phenylhexanoate (ester) likely has a lower boiling point (~250–300°C) than this compound (~280–320°C).

- Solubility: The hydroxyl group in this compound improves solubility in polar solvents (e.g., ethanol) compared to the ester analog, which is more soluble in nonpolar solvents.

Preparation Methods

Phase-Transfer Catalysis for Initial Carbon Chain Assembly

The synthesis of 5-Methyl-3-phenylhexan-2-ol frequently begins with the formation of 5-oxo-2-phenylhexanenitrile (3), a precursor obtained via phase-transfer catalysis. Benzyl cyanide reacts with 3-buten-2-one in a biphasic system (water/dichloromethane) using tetrabutylammonium bromide as the catalyst . This method achieves a 68% yield under mild conditions (25°C, 12 hours), with the nitrile group facilitating subsequent reduction steps.

Critical parameters include:

-

Molar ratio : 1:1.2 (benzyl cyanide to 3-buten-2-one)

-

Catalyst loading : 5 mol% tetrabutylammonium bromide

-

Workup : Extraction with ethyl acetate and drying over MgSO₄ .

Hydroxy Group Installation via Reductive Amination

The lactone intermediate (10a) is converted to 5-hydroxy-2-methyl-2-phenylhexanamide (11a) through sodium amide-mediated ring opening. Treatment with 6 equivalents of ammonia in THF at 25°C for 16 hours produces 6-amino-5-methyl-5-phenylhexan-2-ol (12a), which is oxidized using Jones reagent (CrO₃/H₂SO₄) to yield the target alcohol .

Optimization insights :

-

Ammonia concentration : 6 equivalents ensures complete lactone cleavage

-

Oxidation time : 16 hours at 25°C for maximal conversion

Alternative Pathway: Asymmetric Reduction of Ketones

A stereoselective route involves asymmetric reduction of 5-methyl-3-phenylhexan-2-one using chiral catalysts. While specific details are sparing in public patents, analogous methods employ (R)-BINAP-ruthenium complexes to achieve enantiomeric excesses >90% . This approach is less common due to higher catalyst costs but critical for pharmaceutical applications requiring specific stereochemistry.

Comparative Analysis of Synthetic Routes

| Method | Key Reagents | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Phase-transfer catalysis | Tetrabutylammonium bromide | 68% | Mild conditions, scalable | Requires nitrile intermediate |

| Enolate alkylation | LDA, iodomethane | 72% | High regioselectivity | Sensitive to moisture and oxygen |

| Reductive amination | Sodium amide, Jones reagent | 58% | Direct hydroxy group installation | Multi-step, moderate overall yield |

| Asymmetric reduction | Chiral Ru catalysts | ~50% | Enantioselective | Expensive catalysts, specialized setup |

Industrial-Scale Considerations

Large-scale production prioritizes the phase-transfer catalysis route due to its operational simplicity and cost-effectiveness. Key challenges include:

-

Purification : Distillation under reduced pressure (0.1 mmHg, 110°C) removes high-boiling byproducts

-

Safety : Exothermic reactions require controlled addition of LDA and iodomethane

-

Environmental impact : Recycling THF and minimizing chromium waste from Jones reagent are critical for sustainable practices .

Q & A

Basic Research Questions

Q. How can I synthesize 5-methyl-3-phenylhexan-2-ol and validate its purity?

- Methodology :

- Synthetic Route : Use a modified Claisen-Schmidt condensation or Friedel-Crafts alkylation, substituting phenyl groups and methyl branches. For example, analogous methods for synthesizing 2-phenylhexan-2-ol involve refluxing phenylhydrazine and ethyl acetoacetate in acetic acid, followed by recrystallization (see synthesis of pyrazolone derivatives in ).

- Purification : Recrystallize using ethanol or ether, and confirm purity via thin-layer chromatography (TLC) with toluene/ethyl acetate/water (8.7:1.2:1.1) as the solvent system .

- Characterization : Employ nuclear magnetic resonance (NMR) for structural confirmation (¹H and ¹³C) and mass spectrometry (MS) for molecular weight verification.

Q. What are the critical physical properties of this compound for experimental design?

- Key Properties :

- Boiling Point : Estimated ~237–240°C (based on structurally similar 2-phenylhexan-2-ol, boiling point 237.6°C ).

- Density : ~0.955 g/cm³ (analogous to 2-phenylhexan-2-ol ).

- Solubility : Likely hydrophobic; test solubility in polar (e.g., ethanol) vs. non-polar solvents (e.g., hexane).

Q. How do I resolve discrepancies in reported spectral data for tertiary alcohols like this compound?

- Approach :

- Compare NMR shifts with structurally similar compounds (e.g., 4-methylhexan-3-ol or 2-phenylhexan-2-ol ).

- Use high-resolution mass spectrometry (HRMS) to confirm molecular formula (C₁₃H₂₀O).

- Cross-validate with computational methods (e.g., DFT calculations for expected IR stretching frequencies).

Advanced Research Questions

Q. What strategies optimize enantioselective synthesis of this compound?

- Methodology :

- Catalysis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) for asymmetric hydrogenation or kinetic resolution.

- Chiral Auxiliaries : Incorporate Evans’ oxazolidinones to control stereochemistry during alkylation steps.

- Analysis : Validate enantiomeric excess (ee) via chiral HPLC or polarimetry .

Q. How can I investigate the compound’s reactivity in acid-catalyzed dehydration or oxidation?

- Experimental Design :

- Dehydration : React with H₂SO₄ or P₂O₅ under reflux; monitor alkene formation via GC-MS (cf. 5-methyl-2-phenylhex-2-enal in ).

- Oxidation : Use Jones reagent (CrO₃/H₂SO₄) to form ketones; track intermediates with in-situ IR spectroscopy.

- Mechanistic Insights : Employ isotopic labeling (e.g., D₂O) to study proton transfer pathways .

Q. How do steric and electronic effects influence the biological activity of this compound derivatives?

- Structure-Activity Relationship (SAR) :

- Syntize analogs with varying substituents (e.g., electron-withdrawing groups on the phenyl ring).

- Test antimicrobial or enzyme inhibitory activity using microplate assays (e.g., MIC for bacteria, IC₅₀ for enzymes).

- Correlate logP values (from HPLC retention times) with bioactivity trends .

Q. How to address contradictions in kinetic data for alcohol derivatives under varying reaction conditions?

- Data Analysis :

- Control Variables : Isolate temperature, solvent polarity, and catalyst loading (e.g., compare results in HFIP vs. acetonitrile ).

- Statistical Validation : Apply multivariate regression to identify dominant factors (e.g., Arrhenius plots for activation energy).

Methodological Notes

- Spectral Interpretation : Always reference databases like PubChem or CAS Common Chemistry for benchmark data.

- Safety : Follow OSHA guidelines for handling irritants (e.g., wear gloves; see Safety Data Sheets in ).

- Data Sharing : Adhere to open-data principles for reproducibility (align with frameworks in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.